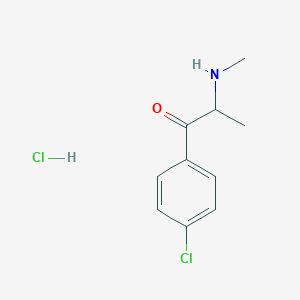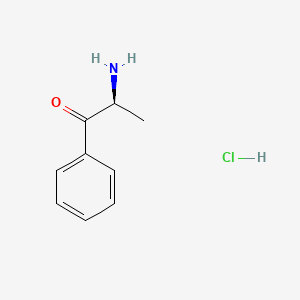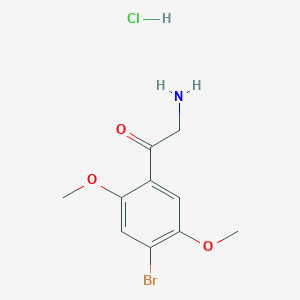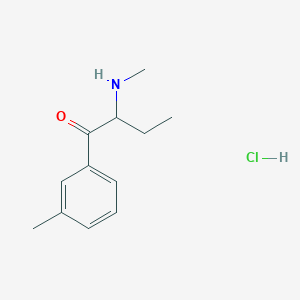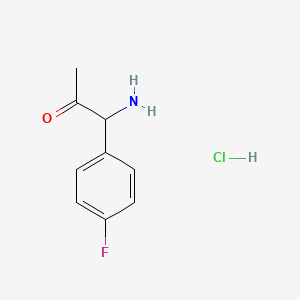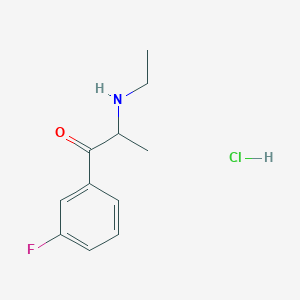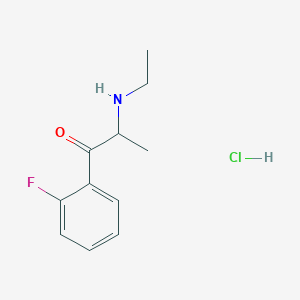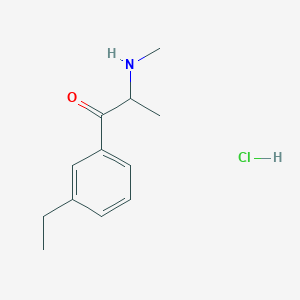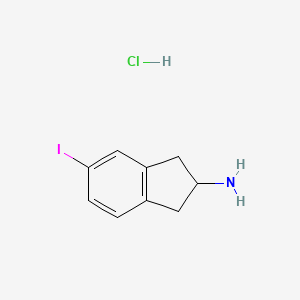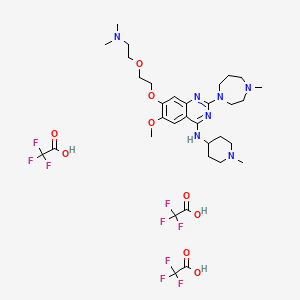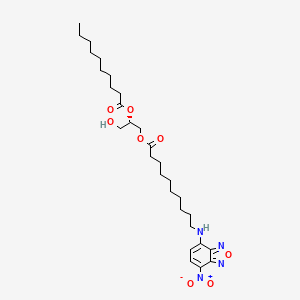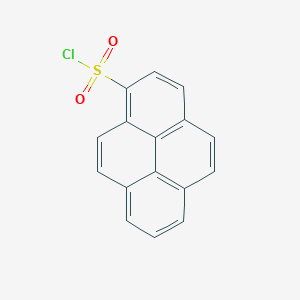
1-Pyrenesulfonyl chloride
Vue d'ensemble
Description
1-Pyrenesulfonyl chloride is an organic compound with the molecular formula C16H9ClO2S. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains a sulfonyl chloride functional group. This compound is known for its use as a fluorescent labeling reagent, particularly in the field of biochemistry and molecular biology .
Mécanisme D'action
Target of Action
1-Pyrenesulfonyl chloride is primarily used as an amine reactive reagent . Its primary targets are peptides, proteins, and other biological molecules . These targets play crucial roles in various biological processes, including cell signaling, structural integrity, and enzymatic reactions.
Mode of Action
The compound interacts with its targets through a process known as amine reactivity . This involves the formation of covalent bonds with amine groups present in peptides, proteins, and other biological molecules . The resulting changes include the addition of a pyrene moiety to the target molecule, which can significantly alter its properties and functions.
Biochemical Pathways
By labeling peptides and proteins, it can affect their interactions with other molecules, potentially influencing pathways related to cell signaling, protein synthesis, and enzymatic reactions .
Pharmacokinetics
Its solubility in anhydrous dmf suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the labeling of peptides, proteins, and other biological molecules . This can lead to changes in the molecular and cellular functions of these targets. For instance, the compound has been used to generate a fluorescent ATP sensor via modification of an ATP-binding ribonucleopeptide .
Action Environment
This compound’s action is environment-dependent , as indicated by its fluorescence emission . This suggests that environmental factors such as pH, temperature, and the presence of other molecules could influence its action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
1-Pyrenesulfonyl chloride interacts with various enzymes, proteins, and other biomolecules. It is primarily used as a labeling agent for peptides and proteins . The nature of these interactions is largely dependent on the environmental conditions, particularly the presence of amines .
Cellular Effects
The effects of this compound on cells are primarily observed through its role as a labeling agent. It has been used to generate a fluorescent ATP sensor via modification of an ATP-binding ribonucleopeptide . This suggests that it may influence cell function by interacting with key cellular components and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its reactivity with amines. This allows it to bind to and label peptides, proteins, and other biological molecules
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in anhydrous DMF
Metabolic Pathways
Given its role as a labeling agent for peptides and proteins, it may interact with enzymes or cofactors involved in these processes
Méthodes De Préparation
1-Pyrenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of sodium pyrene-1-sulfonate with thionyl chloride in the presence of N,N-dimethylformamide as a solvent. The reaction is typically carried out under an inert atmosphere at low temperatures (around 5°C) for several hours . The reaction can be summarized as follows:
Stage 1: Sodium pyrene-1-sulfonate is reacted with thionyl chloride in N,N-dimethylformamide at 5°C for 3 hours under an inert atmosphere.
Analyse Des Réactions Chimiques
1-Pyrenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamide derivatives. This reaction is commonly used in the labeling of peptides and proteins.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pyrene-1-sulfonic acid and hydrogen chloride.
Reduction: It can be reduced to pyrene-1-sulfonamide using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include amines for substitution reactions, water for hydrolysis, and lithium aluminum hydride for reduction. The major products formed from these reactions are sulfonamide derivatives, pyrene-1-sulfonic acid, and pyrene-1-sulfonamide .
Applications De Recherche Scientifique
1-Pyrenesulfonyl chloride has a wide range of scientific research applications:
Fluorescent Labeling: It is used as a fluorescent labeling reagent for peptides, proteins, and other biological molecules.
Biogenic Amine Detection: It is employed in the liquid chromatographic determination of biogenic amines in food products.
ATP Sensors: This compound has been used to generate fluorescent ATP sensors via modification of ATP-binding ribonucleopeptides.
Comparaison Avec Des Composés Similaires
1-Pyrenesulfonyl chloride can be compared with other similar compounds such as:
Dansyl Chloride: Another sulfonyl chloride derivative used for fluorescent labeling. While both compounds are used for similar purposes, this compound offers different fluorescence properties and may be preferred in certain applications.
Fluorescein Isothiocyanate (FITC): A widely used fluorescent labeling reagent. Unlike this compound, FITC contains an isothiocyanate group and exhibits different spectral properties.
Alexa Fluor Dyes: A series of fluorescent dyes with various reactive groups.
Propriétés
IUPAC Name |
pyrene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO2S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFLOMYZTLUWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Pyrenesulfonyl chloride interact with its targets, and what are the downstream effects?
A1: this compound reacts with the hydroxyl groups present in various molecules. For instance, it reacts with phenolic hydroxy groups in bisphenols [] and the hydroxyl group of N-linked oligosaccharides released from glycoproteins [, ]. This reaction forms a stable sulfonate ester bond, covalently attaching the pyrene moiety to the target molecule. The downstream effect of this labeling is a significant increase in fluorescence, enabling sensitive detection and analysis of the targeted molecules using techniques like fluorescence spectroscopy and mass spectrometry.
Q2: What is the structural characterization of this compound?
A2: While the provided research articles focus on the applications of PSC and don't explicitly detail its spectroscopic data, its structural characteristics are as follows:
Q3: What are the applications of this compound in analytical chemistry?
A3: this compound is primarily used as a derivatizing agent in analytical chemistry due to its high fluorescence. Some key applications include:
- Oligosaccharide Analysis: PSC labels N-linked oligosaccharides released from glycoproteins, enabling their sensitive detection and characterization using fluorescence detection coupled with liquid chromatography and mass spectrometry techniques [, ].
- Bisphenol Determination: PSC reacts with bisphenols, a class of endocrine disruptors, to form fluorescent derivatives. This reaction forms the basis for their sensitive detection and quantification in environmental samples using High-Performance Liquid Chromatography with fluorescence detection [].
Q4: How does the structure of this compound contribute to its fluorescence properties and applications in biomolecule analysis?
A4: The pyrene moiety in PSC is responsible for its strong fluorescence. When PSC reacts with a target molecule, the pyrene becomes covalently linked, conferring its fluorescent properties to the conjugate. This fluorescence labeling enables sensitive detection of the labeled biomolecules like oligosaccharides [, ] and DNA adducts [, ] using techniques like fluorescence spectroscopy and mass spectrometry.
Q5: Can you explain the use of this compound in studying protein flexibility?
A5: Researchers have utilized PSC to study the conformational flexibility of the molecular chaperonin cpn60 []. By covalently labeling cpn60 with PSC, they could monitor the changes in fluorescence polarization upon binding with unfolded proteins or ATP. This study provided insights into the dynamic nature of cpn60 and its role in protein folding.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


